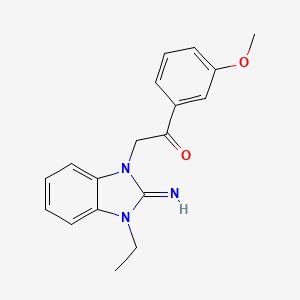![molecular formula C20H18N4O3S B11511716 6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11511716.png)
6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an amino group, an ethoxy group, a methoxy group, a thiophene ring, and a carbonitrile group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine hydrate with an appropriate β-ketoester to form the pyrazole ring.
Cyclization: The pyrazole intermediate undergoes cyclization with an aldehyde and a malononitrile in the presence of a base, such as piperidine, to form the dihydropyrano[2,3-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like carbonyl or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where groups like amino, ethoxy, or methoxy can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like ethyl iodide or methoxybenzene in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in research to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Lacks the amino group.
6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole: Lacks the carbonitrile group.
Uniqueness
The presence of the amino group, ethoxy group, methoxy group, thiophene ring, and carbonitrile group in 6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile makes it unique compared to similar compounds. These functional groups contribute to its distinctive chemical properties and potential biological activities.
Properties
Molecular Formula |
C20H18N4O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
6-amino-4-(2-ethoxy-3-methoxyphenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H18N4O3S/c1-3-26-18-11(6-4-7-13(18)25-2)15-12(10-21)19(22)27-20-16(15)17(23-24-20)14-8-5-9-28-14/h4-9,15H,3,22H2,1-2H3,(H,23,24) |
InChI Key |
MTCIWCYTVSTRRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-N-[(3-{[(4-ethoxyphenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide](/img/structure/B11511634.png)
![Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B11511637.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11511638.png)

![1-[1-(Phenylcarbonyl)-4-(quinolin-2-yl)pyrrolo[1,2-a]quinolin-3-yl]ethanone](/img/structure/B11511653.png)
![2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11511657.png)

![octahydro-2H-quinolizin-1-ylmethyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11511672.png)
![3-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B11511701.png)
![Ethyl 2-carbamoyl-3-(4-nitrophenyl)-2-[(4-nitrophenyl)methyl]propanoate](/img/structure/B11511707.png)
![[6'-amino-3'-(4-chlorophenyl)-5'-cyano-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B11511720.png)
![4-[2-({1-[2-(3,4-Diethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B11511721.png)
![3-[(3-bromophenyl)carbonyl]-4-hydroxy-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B11511727.png)

